2-(Acetylamino)-2-deoxy-3,4,6-tris-O-(phenylmethyl)-D-glucitol
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Overview
Description
2-(Acetylamino)-2-deoxy-3,4,6-tris-O-(phenylmethyl)-D-glucitol is a complex organic compound that belongs to the class of glucitol derivatives This compound is characterized by the presence of an acetylamino group, three phenylmethyl groups, and a deoxy modification on the glucitol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)-2-deoxy-3,4,6-tris-O-(phenylmethyl)-D-glucitol typically involves multiple steps, starting from a glucitol derivative. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of the glucitol are protected using phenylmethyl (benzyl) groups to prevent unwanted reactions.
Introduction of Acetylamino Group: The acetylamino group is introduced through an acetylation reaction, often using acetic anhydride in the presence of a base such as pyridine.
Deoxygenation: The deoxy modification is achieved by selectively removing a hydroxyl group, typically through a reduction reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Acetylamino)-2-deoxy-3,4,6-tris-O-(phenylmethyl)-D-glucitol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to further modify the deoxy group or other functional groups.
Substitution: The phenylmethyl groups can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-(Acetylamino)-2-deoxy-3,4,6-tris-O-(phenylmethyl)-D-glucitol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(Acetylamino)-2-deoxy-3,4,6-tris-O-(phenylmethyl)-D-glucitol involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group and phenylmethyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(Acetylamino)-2-deoxy-D-glucitol: Lacks the phenylmethyl groups, resulting in different chemical properties and reactivity.
3,4,6-tris-O-(phenylmethyl)-D-glucitol: Does not have the acetylamino group, affecting its biological activity and applications.
Uniqueness
2-(Acetylamino)-2-deoxy-3,4,6-tris-O-(phenylmethyl)-D-glucitol is unique due to the combination of its acetylamino group, deoxy modification, and three phenylmethyl groups. This unique structure imparts specific chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
638197-53-2 |
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Molecular Formula |
C₂₉H₃₅NO₆ |
Molecular Weight |
493.59 |
Origin of Product |
United States |
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